4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid
Description
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid is a structurally complex molecule featuring a dihydroquinoline core substituted with a hydrazono group, a hexadecylsulfonyl chain, and a sulfonic acid moiety. The hexadecylsulfonyl (C₁₆H₃₃SO₂–) substituent imparts significant lipophilicity, which may influence membrane permeability and aggregation behavior. The sulfonic acid (–SO₃H) group enhances water solubility and acidity, making the compound suitable for applications requiring ionic interactions or pH-dependent activity.
Properties
CAS No. |
155637-10-8 |
|---|---|
Molecular Formula |
C32H47N3O5S2 |
Molecular Weight |
617.9 g/mol |
IUPAC Name |
(4E)-4-(hexadecylsulfonylhydrazinylidene)-1-methyl-2-phenylquinoline-5-sulfonic acid |
InChI |
InChI=1S/C32H47N3O5S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-41(36,37)34-33-28-26-30(27-21-17-16-18-22-27)35(2)29-23-20-24-31(32(28)29)42(38,39)40/h16-18,20-24,26,34H,3-15,19,25H2,1-2H3,(H,38,39,40)/b33-28+ |
InChI Key |
FTNJIQJWILMFMG-PJJLUWSFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C/1\C=C(N(C2=C1C(=CC=C2)S(=O)(=O)O)C)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C(=CC=C2)S(=O)(=O)O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid typically involves multiple steps. One common approach is the reaction of 1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid with hexadecylsulfonyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazono group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The sulfonyl and hydrazono groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline derivatives .
Scientific Research Applications
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dihydroquinoline Cores
Example: 1-Alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides ()
- Key Differences: Functional Groups: The target compound replaces the thioxo (–S–) and sulfonamide (–SO₂NH₂) groups in the analogue with a hydrazono (–N=N–) and sulfonic acid (–SO₃H). Acidity: The sulfonic acid group (pKa ~1–2) is markedly more acidic than sulfonamides (pKa ~10), enhancing solubility in aqueous environments . Reactivity: The hydrazono group may exhibit redox activity or chelate metals, unlike the thioxo group, which is more nucleophilic .
Sulfonyl-Containing Compounds
Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Key Differences :
- Chain Length : The hexadecylsulfonyl chain in the target compound increases lipophilicity (logP ~12 estimated) compared to the phenylsulfonyl group (logP ~3–4).
- Biological Implications : Longer alkyl chains may improve tissue penetration but reduce aqueous solubility, necessitating formulation adjustments .
Hydrazono-Functionalized Heterocycles
Example: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone ()
- Substituent Effects: The hexadecylsulfonyl group in the target compound introduces steric bulk absent in the methoxyphenyl-substituted analogue, which may influence pharmacokinetics .
Sulfonic Acid Derivatives
Example : 5-[4-(2-Carboxy-ethylcarbamoyl)-phenylazo]-2-hydroxy-benzoic acid ()
- Key Differences :
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Biological Activity: Hydrazono groups in thiazolidinones () show anticancer activity via metal chelation, suggesting a similar mechanism for the target compound .
- Solubility Trade-offs : While the sulfonic acid group improves solubility, the hexadecyl chain may necessitate prodrug strategies for pharmaceutical use .
Biological Activity
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid is a complex organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound has been analyzed for its effectiveness against various bacterial strains.
- Case Study : A study evaluated the antimicrobial activity of several quinoline derivatives, including the target compound. Results showed that it exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Antifungal Activity
The antifungal potential of this compound has also been explored.
- Research Findings : In a comparative study involving various phytopathogenic fungi, the compound demonstrated a broad spectrum of antifungal activity. For example, it showed inhibition rates exceeding 80% against Alternaria alternata and Curvularia lunata.
| Fungal Strain | Inhibition Rate (%) | MIC (µg/mL) |
|---|---|---|
| Alternaria alternata | 84.1 | 25 |
| Curvularia lunata | 82.3 | 30 |
| Fusarium oxysporum | 70.4 | 40 |
Anticancer Activity
The anticancer properties of this compound are under investigation, with preliminary results suggesting potential efficacy against various cancer cell lines.
- Case Study : A recent study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Similar to other quinoline derivatives, it may interfere with DNA replication and transcription in microbial cells.
- Cell Membrane Disruption : The hexadecylsulfonyl group may enhance membrane permeability, leading to cell lysis.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through reactive oxygen species (ROS) generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
